6-Iodo-2-methyl-indan-1-one

Catalog No.
S14222683
CAS No.
M.F
C10H9IO
M. Wt
272.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2-methyl-indan-1-one

Product Name

6-Iodo-2-methyl-indan-1-one

IUPAC Name

6-iodo-2-methyl-2,3-dihydroinden-1-one

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

InChI

InChI=1S/C10H9IO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3

InChI Key

BBHMPUYKONKGAX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)I

6-Iodo-2-methyl-indan-1-one is an organic compound characterized by the presence of an indanone structure, which consists of a fused benzene and cyclopentane ring. The compound has the molecular formula C10H9IOC_{10}H_9IO and features a methyl group and an iodine atom at the 2 and 6 positions, respectively. This configuration contributes to its unique chemical properties and potential biological activities.

Typical of carbonyl compounds. Notable reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The iodine atom can participate in further halogenation reactions under specific conditions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can react with amines to form imines or with aldehydes to yield products through condensation.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 6-Iodo-2-methyl-indan-1-one exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against various strains of bacteria, making it a candidate for pharmaceutical applications .
  • Potential Antitumor Activity: Some derivatives have been investigated for their ability to inhibit tumor growth, suggesting possible applications in cancer therapy.

The biological activities are often attributed to the structural features conferred by the indanone framework and the presence of iodine.

The synthesis of 6-Iodo-2-methyl-indan-1-one can be achieved through several methods:

  • Direct Halogenation: The compound can be synthesized by iodinating 2-methyl-indan-1-one using iodine monochloride in acetic acid, which facilitates the substitution at the 6-position .
    python
    # Example reaction2-Methyl-Indanone + Iodine Monochloride → 6-Iodo-2-Methyl-Indanone
  • Rearrangement Reactions: Other synthetic routes may involve rearrangement or cyclization reactions starting from simpler precursors.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.

6-Iodo-2-methyl-indan-1-one finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in developing new antimicrobial and anticancer drugs.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, particularly those with potential therapeutic effects.

The unique properties of this compound make it valuable in both research and industrial applications.

Studies on interaction mechanisms involving 6-Iodo-2-methyl-indan-1-one have focused on its reactivity with biological macromolecules. For example:

  • Enzyme Inhibition: Research has explored how this compound interacts with specific enzymes, potentially leading to inhibition pathways relevant in disease states.

Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-Iodo-2-methyl-indan-1-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methyl-indanoneIndanoneLacks iodine; serves as a precursor
3-Iodo-2-methyl-indanoneIndanoneIodine at a different position
5-Bromo-2-methyl-indanoneIndanoneBromine substitution instead of iodine
6-Chloro-2-methyl-indanoneIndanoneChlorine instead of iodine

Uniqueness

The presence of iodine at the 6-position distinguishes 6-Iodo-2-methyl-indan-1-one from its analogs, influencing its reactivity and biological activity. This unique halogenation pattern may enhance its interaction with biological targets compared to other halogenated indanones.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

271.96981 g/mol

Monoisotopic Mass

271.96981 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types